NMR and Mass Spectrometry Characterization of 1-Oxaspiro[4.5]decane-2,4-dione: A Comprehensive Analytical Guide
NMR and Mass Spectrometry Characterization of 1-Oxaspiro[4.5]decane-2,4-dione: A Comprehensive Analytical Guide
Executive Summary
The compound 1-oxaspiro[4.5]decane-2,4-dione represents the fundamental spirotetronic acid pharmacophore. This bicyclic core is highly significant in modern drug development and agrochemistry, serving as the structural foundation for potent antibiotics like the abyssomicins 1 and as a critical intermediate/degradate for commercial acaricides such as spirodiclofen 2.
Characterizing this molecule presents unique analytical challenges due to its dynamic structural properties. This whitepaper provides an authoritative, causality-driven framework for the Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) characterization of 1-oxaspiro[4.5]decane-2,4-dione, ensuring rigorous, self-validating analytical workflows.
Structural Dynamics: The Keto-Enol Tautomerism Challenge
Before initiating any analytical workflow, one must understand the intrinsic chemical behavior of the tetronic acid core. 1-Oxaspiro[4.5]decane-2,4-dione is a cyclic β,β′ -tricarbonyl-like system (a β -keto lactone). This structural motif exhibits profound keto-enol tautomerism, existing in an equilibrium between the 2,4-dione (keto) and the 4-hydroxy-2-one (enol) forms 3.
The Causality of Solvent Selection: In non-polar, non-hydrogen-bonding solvents (e.g., CDCl3 ), the molecule rapidly interconverts between tautomeric states on the NMR timescale. This dynamic exchange leads to severe resonance line broadening and complex, uninterpretable spectra. Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO−d6 , the enol form is heavily favored and thermodynamically stabilized via intermolecular hydrogen bonding. This "locks" the molecule into a single observable state, yielding sharp, high-resolution NMR signals. Therefore, DMSO−d6 is not merely a solubility vehicle; it is a required chemical stabilizer for accurate characterization 4.
High-Resolution Mass Spectrometry (HRMS)
Ionization Rationale
For spirotetronic acids, Negative Electrospray Ionization (ESI-) is the definitive mode of choice. The causality lies in the molecule's acidity: the enol hydroxyl group (or the highly activated C3 methylene in the keto form) possesses a low pKa (~3.0 to 4.5). This allows for highly efficient deprotonation in the ESI source, generating a stable [M−H]− enolate ion stabilized by resonance delocalization across the C2−C3−C4 system.
Fragmentation Logic
Collision-Induced Dissociation (CID) of the [M−H]− parent ion ( m/z 167.0708) follows predictable, thermodynamically driven pathways. The primary fragmentation event is the extrusion of carbon dioxide ( CO2 , 44 Da) from the lactone ring, a hallmark of cyclic esters. A secondary pathway involves the loss of carbon monoxide ( CO , 28 Da). Subsequent fragmentation of the CO2 -loss product involves the retro-aldol-like cleavage of the spiro-cyclohexyl ring, yielding lower mass aliphatic fragments.
ESI- HRMS collision-induced dissociation (CID) fragmentation pathway.
Table 1: HRMS Fragmentation Data (ESI-)
| Ion Assignment | Formula | Theoretical Exact Mass ( m/z ) | Mass Error Tolerance | Relative Abundance |
| [M−H]− (Parent) | C9H11O3− | 167.0708 | ≤ 2 ppm | 100% (Base Peak) |
| [M−H−CO2]− | C8H11O− | 123.0810 | ≤ 2 ppm | 45 - 60% |
| [M−H−CO]− | C8H11O2− | 139.0759 | ≤ 2 ppm | 10 - 20% |
| [M−H−CO2−C2H4]− | C6H7O− | 95.0497 | ≤ 2 ppm | 25 - 40% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
As established, NMR acquisition must be performed in DMSO−d6 to observe the stabilized enol tautomer (4-hydroxy-1-oxaspiro[4.5]dec-3-en-2-one).
Spectral Assignments
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13C NMR Logic: The spectrum is anchored by the highly deshielded enol carbon ( C4 ) at ~186.2 ppm and the lactone carbonyl ( C2 ) at ~174.5 ppm. The enol methine ( C3 ) appears uniquely upfield for an sp2 carbon at ~88.4 ppm due to the strong electron-donating effect of the enol hydroxyl group. The spiro quaternary carbon ( C5 ) acts as the bridge between the oxolane and cyclohexane rings, appearing at ~85.1 ppm 5.
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1H NMR Logic: The enol hydroxyl proton exchanges slowly enough in anhydrous DMSO−d6 to be observed as a broad singlet far downfield (~12.5 ppm). The C3 methine proton appears as a sharp singlet at ~4.65 ppm.
Table 2: 1H and 13C NMR Assignments ( DMSO−d6 , 400/100 MHz)
| Position | 13C Shift (ppm) | 1H Shift (ppm) | Multiplicity & Integration | Structural Role |
| C2 | 174.5 | - | - | Lactone Carbonyl |
| C4 | 186.2 | - | - | Enol Carbon |
| C3 | 88.4 | 4.65 | s, 1H | Enol Methine |
| C5 | 85.1 | - | - | Spiro Quaternary Carbon |
| C6, C10 | 32.5 | 1.65 - 1.80 | m, 4H | Cyclohexyl α -CH₂ |
| C7, C9 | 21.8 | 1.25 - 1.60 | m, 4H | Cyclohexyl β -CH₂ |
| C8 | 24.5 | 1.25 - 1.60 | m, 2H | Cyclohexyl γ -CH₂ |
| 4-OH | - | 12.50 | br s, 1H | Enol Hydroxyl (Exchangeable) |
Self-Validating Experimental Protocols
To guarantee data integrity, the following step-by-step methodologies incorporate internal validation loops.
HRMS Acquisition Protocol
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Source Tuning & Calibration: Infuse a standard negative ion calibrant mix (e.g., Pierce Negative Ion Calibration Solution) into the ESI source at 5 µL/min.
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Self-Validation Step: Verify that the mass accuracy of the lock mass (e.g., m/z 112.9856 for TFA cluster) is <2 ppm. If >2 ppm, halt and recalibrate the Orbitrap/TOF mass analyzer.
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Sample Preparation: Dissolve 1 mg of 1-oxaspiro[4.5]decane-2,4-dione in 1 mL of LC-MS grade Methanol. Dilute 1:100 in Methanol/Water (50:50, v/v) containing 0.1% Ammonium Hydroxide (to promote deprotonation).
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Acquisition: Inject 2 µL into the LC-HRMS system. Operate the ESI source in negative mode with a capillary voltage of 2.5 kV.
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MS/MS (CID): Isolate the parent ion ( m/z 167.07) with a 1.0 Da isolation window. Apply normalized collision energy (NCE) at 20, 30, and 40 eV to generate the fragmentation profile.
NMR Acquisition Protocol
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Sample Preparation: Dissolve exactly 15 mg of the analyte in 0.6 mL of anhydrous DMSO−d6 containing 0.03% v/v Tetramethylsilane (TMS). Transfer to a high-quality 5 mm NMR tube.
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Probe Tuning & Shimming: Insert the sample into the spectrometer (e.g., 400 MHz). Lock onto the deuterium signal of DMSO−d6 . Perform automated gradient shimming (TopShim).
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Self-Validation Step: Acquire a preliminary 1D 1H spectrum. Measure the Full Width at Half Maximum (FWHM) of the TMS singlet at 0.00 ppm. The FWHM must be ≤1.0 Hz. If it exceeds this, re-shim the Z1 and Z2 gradients manually to prevent artifactual line broadening that could be mistaken for tautomeric exchange.
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Acquisition:
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1H NMR: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2.0 seconds.
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13C NMR: Acquire 1024 scans with proton decoupling (WALTZ-16), a 30° pulse angle, and a D1 of 2.0 seconds.
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Processing: Apply a 0.3 Hz exponential line broadening factor to the 1H FID and 1.0 Hz to the 13C FID prior to Fourier Transformation.
Workflow for the analytical characterization of 1-oxaspiro[4.5]decane-2,4-dione.
Conclusion
The rigorous characterization of 1-oxaspiro[4.5]decane-2,4-dione requires a deep understanding of its chemical microenvironment. By leveraging the thermodynamic stability of its enol tautomer in DMSO−d6 for NMR and exploiting its high acidity for ESI- HRMS, researchers can generate unambiguous, reproducible analytical profiles. These self-validating protocols ensure high-fidelity data suitable for regulatory submissions, metabolite tracking, and complex natural product synthesis.
References
- Review on Abyssomicins: Inhibitors of the Chorismate Pathway and Fol
- Peer review of the pesticide risk assessment of the active substance spirodiclofen1. Focalpointbg.
- Density functional and ab initio study of the tautomeric forms of 3-acetyl tetronic and 3-acetyl tetramic acids. University of Southampton.
- Tetronic acid | C4H4O3 | CID 521261 - PubChem. NIH.
- Synthesis and Fungicidal Activity of (E)-5-[1-(4-Phenyl-2-oxo-1-oxaspiro[4.5]dec-3-en-3-yl)
